

# LC-MS/MS protocol for detecting Triadimenol residues in plant tissues

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## Compound of Interest

Compound Name: *Triadimenol*

Cat. No.: *B1683232*

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## Detecting Triadimenol Residues in Plant Tissues using LC-MS/MS

### Application Note and Protocol

This document provides a comprehensive protocol for the quantitative analysis of **Triadimenol** residues in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and professionals in drug development and food safety, offering a reliable and sensitive approach for the detection and quantification of this systemic fungicide.

## Introduction

**Triadimenol** is a widely used triazole fungicide effective against a broad spectrum of fungal diseases in crops. Due to its systemic nature, it can be absorbed by the plant, leading to potential residues in edible tissues. Consequently, sensitive and accurate analytical methods are required to monitor its levels to ensure food safety and compliance with regulatory limits. This protocol details a robust LC-MS/MS method for the determination of **Triadimenol** in plant matrices, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

## Experimental Protocol

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a common and effective approach for pesticide residue analysis in food matrices.

## Materials and Reagents

- **Triadimenol** analytical standard ( $\geq 98\%$  purity)
- Acetonitrile (LC-MS grade)
- Ethyl acetate (HPLC grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Sodium chloride ( $\text{NaCl}$ )
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB)
- Deionized water ( $18.2 \text{ M}\Omega\cdot\text{cm}$ )
- $0.22 \text{ }\mu\text{m}$  syringe filters

## Sample Preparation

- **Homogenization:** Weigh 10 g of a representative sample of the plant tissue (e.g., fruit, vegetable, leaf) into a 50 mL centrifuge tube. For dry samples like straw, use 2 g.
- **Extraction:**

- Add 10 mL of acetonitrile to the centrifuge tube.
- Add 4 g of anhydrous  $\text{MgSO}_4$  and 1 g of NaCl.
- Cap the tube and vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

## Dispersive Solid-Phase Extraction (d-SPE) Clean-up

- Transfer 1 mL of the supernatant from the extraction step into a 2 mL microcentrifuge tube.
- Add 150 mg of anhydrous  $\text{MgSO}_4$ , 50 mg of PSA, and 50 mg of C18 sorbent. For highly pigmented samples, 7.5 mg of GCB can be added.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
- Filter the supernatant through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter	Value
Column	C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B	Methanol with 0.1% formic acid
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient	0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-12 min: 10% B

## Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

Multiple Reaction Monitoring (MRM) Transitions for **Triadimenol**:

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
296.1	70.1	25	100
296.1	125.1	20	100

Note: These are typical values and should be optimized for the specific instrument used.

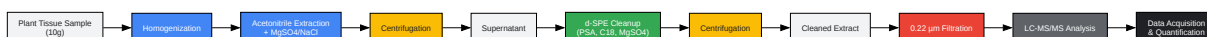
## Quantitative Data Summary

The following table summarizes the quantitative performance data for **Triadimenol** analysis in various plant matrices, compiled from multiple studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Matrix	LOD (mg/kg)	LOQ (mg/kg)	Spiking Level (mg/kg)	Recovery (%)	RSD (%)
Wheat	0.001 - 0.005	0.007 - 0.02	0.007 - 2.0	84.2 - 102.7	< 12.2
Straw	0.001 - 0.005	0.007 - 0.02	0.007 - 2.0	84.0 - 104.0	< 12.2
Fruits (general)	-	0.01	0.05 - 1.0	90 - 105	-
Vegetables (general)	-	0.01	0.05 - 1.0	90 - 105	-
Fruit & Vegetable Puree	-	0.05	0.05 - 1.0	81.0 - 107	2.3 - 7.6

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

## Experimental Workflow Diagram



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Caption: LC-MS/MS workflow for **Triadimenol** analysis in plants.

## Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of **Triadimenol** residues in a variety of plant tissues. The use of a modified QuEChERS protocol for sample preparation ensures high recovery and effective removal of matrix interferences. This application note serves as a valuable resource for laboratories involved in pesticide residue monitoring and food safety assessment.

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